molecular formula C13H21BrO2Si B173775 2-(T-Butyldimethylsilyloxy)-4-bromoanisole CAS No. 177329-71-4

2-(T-Butyldimethylsilyloxy)-4-bromoanisole

Cat. No. B173775
M. Wt: 317.29 g/mol
InChI Key: MQARBOIOUKKZCE-UHFFFAOYSA-N
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Description

The compound “2-(T-Butyldimethylsilyloxy)-4-bromoanisole” likely contains a bromoanisole group and a T-Butyldimethylsilyloxy group . Bromoanisoles are a type of aromatic compound that contain a bromine atom and an anisole group. T-Butyldimethylsilyloxy groups are often used as protective groups in organic synthesis, particularly for alcohols .


Synthesis Analysis

While specific synthesis methods for “2-(T-Butyldimethylsilyloxy)-4-bromoanisole” were not found, T-Butyldimethylsilyloxy groups are often introduced using T-butyldimethylsilyl chloride in the presence of a base . Additionally, bromoanisoles can be synthesized through electrophilic aromatic substitution of anisole with bromine .


Chemical Reactions Analysis

T-Butyldimethylsilyloxy groups are often used as protective groups in organic synthesis, particularly for alcohols . They can be removed under mildly acidic conditions. Bromoanisoles can undergo various reactions typical of aromatic halides, such as nucleophilic aromatic substitution and metal-catalyzed cross coupling .

Scientific Research Applications

1. Silicon-Fluorine Chemistry

  • Application : The TBDMS group is used in the preparation of silicon (II) fluorides and the different synthetic methodologies used to generate them .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The chemistry of silicon (II) fluorides has undergone a renaissance during the last three decades, with tremendous progress being achieved in this area, in particular, with respect to their synthesis and structural characterisation .

2. RNA Synthesis

  • Application : The TBDMS group is used in the solid-phase synthesis of ribonucleic acid (RNA) using β-cyanoethyl phosphoramidite chemistry .
  • Method : Phosphoramidite monomers are activated with 5-benzylmercapto-1 H -tetrazole enabling fast and highly efficient coupling to the 5′-hydroxyl group of the support-bound oligonucleotide . On completion of the synthesis, the stepwise deprotection of the nucleobase, phosphate, and ribose protecting groups is carried out using optimized protocols .
  • Results : The synthesis of RNA has become routine and highly reliable, largely triggered by the discovery and utility of small interfering RNAs (siRNAs) but also owing to the development of ribozymes and aptamers for therapeutic and/or diagnostic applications .

3. Molecular Solid Dynamics

  • Application : The compound “2-t-butyldimethylsilyloxy-6-bromonaphthalene” is used in solid state 1H nuclear magnetic resonance spin-lattice relaxation experiments and X-ray diffractometry . This compound offers an opportunity to simultaneously investigate, and differentiate between, the rotations of a t-butyl group [C (CH3)3] and its three constituent methyl groups (CH3) and, simultaneously, a pair of ‘lone’ methyl groups (attached to the Si atom) .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The solid state 1H relaxation experiments determine activation energies for these rotations .

4. Organic Synthesis

  • Application : The TBDMS group is used to protect alcohols in organic synthesis .
  • Method : TBDMS chloride reacts with alcohols in the presence of base to give TBDMS ethers .
  • Results : The specific results or outcomes obtained were not detailed in the source .

5. Synthesis of 2-(t-Butyldimethylsilyloxy)methylpyridine

  • Application : The compound “2-(t-Butyldimethylsilyloxy)methylpyridine” is used in organic synthesis .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

6. Alcohol Protecting Groups

  • Application : The TBDMS group is used as a protecting group for alcohols in organic synthesis .
  • Method : TBDMS ethers are easily formed by treating alcohols with R3SiCl in the presence of base .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Future Directions

The future directions for “2-(T-Butyldimethylsilyloxy)-4-bromoanisole” would depend on its applications. If it’s a useful intermediate in organic synthesis, research could focus on developing more efficient or environmentally friendly methods of synthesizing it .

properties

IUPAC Name

(5-bromo-2-methoxyphenoxy)-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQARBOIOUKKZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450640
Record name 2-(T-BUTYLDIMETHYLSILYLOXY)-4-BROMOANISOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(T-Butyldimethylsilyloxy)-4-bromoanisole

CAS RN

177329-71-4
Record name 2-(T-BUTYLDIMETHYLSILYLOXY)-4-BROMOANISOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-methoxy-phenol (3.5 g, 17.2 mmol) dissolved in methylene chloride (50 mL) are added triethylamine (2.08 g, 20.6 mmol) and 4-dimethylaminopyridine (0.15 g, 0.86 mmol). Then tert-butyldimethylsilyl chloride is added slowly and the reaction mixture is stirred at room temperature for 16 h. The reaction is quenched with 10% of citric acid, and then the organic layer is washed with saturated sodium bicarbonate solution, a saturated sodium chloride solution, dried with magnesium sulfate, and concentrated in vacuo. Purification by silica gel chromatography (15% ethyl acetate-hexane) provides 5.6 g (100%) of the title compound as a colorless oil. 1H NMR (CDCl3): δ 6.82 (m, 2H), 6.58 (d, J=9 Hz, 1H), 3.74 (s, 3H), 0.95 (s, 9H), 0.05 (s, 6H).
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3.5 g
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50 mL
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2.08 g
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0.15 g
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0 (± 1) mol
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100%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Ethyldiisopropylamine (1.72 ml, 9.85 mmol) was added to a solution of 5-bromo-2-methoxy-phenol (0.80 g, 3.94 mmol) in DMF (10 ml) at rt. The clear, colorless solution was stirred for 5 min. followed by addition of tert-butylchlorodimethylsilane (0.71 g, 4.73 mmol). The reaction was complete in about two hours. Distilled water (˜6 ml) was added to the clear solution, stirred for 10 min., added ether (50 ml) and sat. NaHCO3 (10 ml), stirred for 30 min. The ether portion was separated and the aqueous phase was extracted with ether (2×50 ml). The combined ether phases were washed with water (100 ml), brine (60 ml), dried over MgSO4, filtered and concentrated to an oil, which was further purified by flash column chromatography [100% hexane with 0.5% triethylamine gradient to 30% EtOAc in hexane with 0.5% Et3N] to give (5-bromo-2-methoxy-phenoxy)-tert-butyl-dimethyl-silane as an oil (0.59 g, 99%), HPLC purity 99.5% at 1.43 min. (90/10 ACN/0.1% H3PO4): 1H NMR (DMSO-d6) δ 7.04-6.97(m, 2H, Ar), 6.71 (d, J=8 Hz, Ar), 3.78 (s, 3H, single OCH3), 0.99 (s, 9H, 30CH3), 0.16 (s, 6H, 2OCH3). The product was carried over to the next step.
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1.72 mL
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0.8 g
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10 mL
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0.71 g
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10 mL
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50 mL
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